![molecular formula C24H22ClN3O2 B14796579 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a carbazole moiety, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-chloro-3-methylphenol and 9-ethyl-9H-carbazole. These intermediates are then subjected to various chemical reactions to form the final product.
-
Step 1: Preparation of 4-chloro-3-methylphenol
Reagents: Chlorine, methylphenol
Conditions: Controlled temperature and pressure
-
Step 2: Preparation of 9-ethyl-9H-carbazole
Reagents: Ethylating agents, carbazole
Conditions: Elevated temperature, presence of a catalyst
-
Step 3: Formation of the final compound
Reagents: 4-chloro-3-methylphenol, 9-ethyl-9H-carbazole, acetohydrazide
Conditions: Solvent medium, reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and carbazole groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Conditions: Reflux, ambient temperature, inert atmosphere
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and carbazole groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetohydrazide
- N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide
- 4-chloro-3-methylphenoxy-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-3-28-22-7-5-4-6-19(22)20-13-17(8-11-23(20)28)14-26-27-24(29)15-30-18-9-10-21(25)16(2)12-18/h4-14H,3,15H2,1-2H3,(H,27,29)/b26-14+ |
InChI Key |
KAHSJISBBLZUKE-VULFUBBASA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
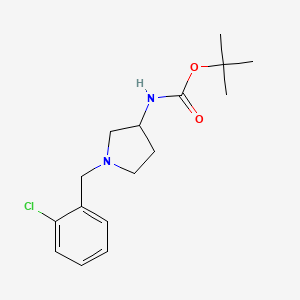
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
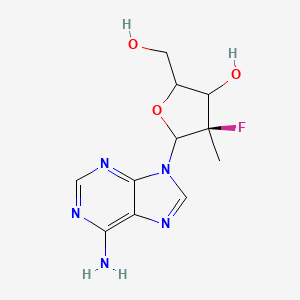
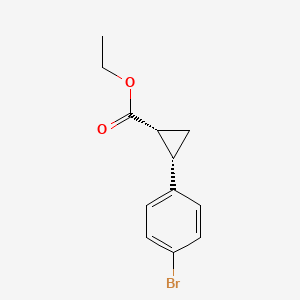
![2-(2,4-dimethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14796517.png)
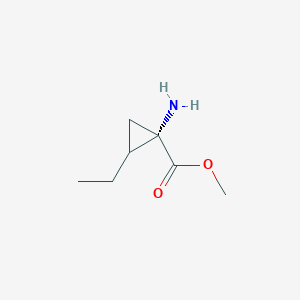
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
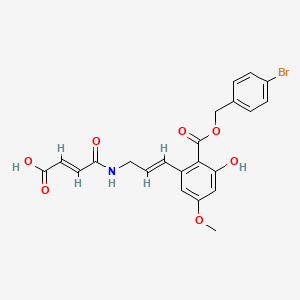
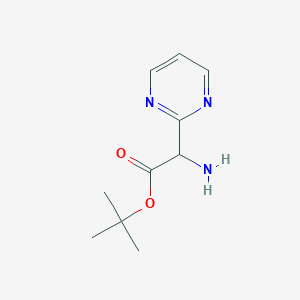
![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B14796555.png)

